Home > Products > Building Blocks P12472 > 6-pyridin-3-yl-2H-pyridazin-3-one
6-pyridin-3-yl-2H-pyridazin-3-one - 78784-65-3

6-pyridin-3-yl-2H-pyridazin-3-one

Catalog Number: EVT-385704
CAS Number: 78784-65-3
Molecular Formula: C9H7N3O
Molecular Weight: 173.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

6-(Pyridin-3-yl)pyridazin-3(2H)-one belongs to the class of pyridazinone compounds, which are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. These compounds, particularly those with aryl substituents at the 6-position like 6-(pyridin-3-yl)pyridazin-3(2H)-one, have shown promising biological activities and are actively investigated in medicinal chemistry. [, , ] While specific details about its source and classification are limited in the provided literature, its primary role in scientific research appears to be as a scaffold for developing novel therapeutic agents.

Overview

6-pyridin-3-yl-2H-pyridazin-3-one is a heterocyclic compound belonging to the pyridazinone family. This compound features a bicyclic structure that includes both pyridine and pyridazine rings. It has garnered interest in medicinal chemistry due to its potential biological activities, including antihypertensive properties and other pharmacological effects.

Source

This compound can be synthesized through various methods as outlined in the literature, particularly focusing on its synthesis, characterization, and biological evaluations.

Classification

6-pyridin-3-yl-2H-pyridazin-3-one is classified under:

  • Chemical Class: Heterocycles
  • Sub-class: Pyridazinones
  • Functional Group: Ketone
Synthesis Analysis

The synthesis of 6-pyridin-3-yl-2H-pyridazin-3-one typically involves cyclization reactions. One common method includes the reaction of appropriate precursors under controlled conditions, which may involve the use of various reagents and solvents.

Methods and Technical Details

  1. Cyclization Reaction: The synthesis often starts with the formation of a pyridazine ring from hydrazine derivatives and suitable carbonyl compounds.
  2. Reagents: Common reagents include hydrazine hydrate, acetic acid, and various aromatic aldehydes or ketones.
  3. Conditions: The reactions are usually conducted under reflux conditions to facilitate cyclization, often in polar solvents like acetic acid or ethanol.

For example, one reported method involves reacting 4-(N-aryl)carbamoylmethyl-4,5-dihydropyridazin-3(2H)-ones by employing N-aryl substituted maleimides with azines, leading to the desired product with high yields and efficiency .

Molecular Structure Analysis

The molecular structure of 6-pyridin-3-yl-2H-pyridazin-3-one can be described as follows:

Chemical Reactions Analysis

6-pyridin-3-yl-2H-pyridazin-3-one participates in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The nitrogen atoms in the rings can undergo nucleophilic substitution reactions, making them reactive towards electrophiles.
  2. Condensation Reactions: It can also participate in condensation reactions, forming new carbon-nitrogen bonds.
  3. Tautomerization: The compound may exhibit tautomeric behavior due to the presence of keto-enol forms.

Technical Details

The activation energies for these reactions can vary significantly depending on the substituents on the rings and the reaction conditions employed .

Mechanism of Action

The mechanism of action for biologically active derivatives of 6-pyridin-3-yl-2H-pyridazin-3-one often involves interaction with specific biological targets such as enzymes or receptors.

Process Data

  1. Antihypertensive Activity: Some derivatives have shown significant antihypertensive effects by inhibiting phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) in vascular smooth muscle cells.
  2. Biological Pathways: They may modulate pathways involved in vasodilation and blood pressure regulation.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Melting Point: The melting point can vary based on purity but is generally around 150°C .

Chemical Properties

  • Solubility: Soluble in polar organic solvents such as ethanol and methanol.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) for structural confirmation .

Applications

6-pyridin-3-yl-2H-pyridazin-3-one has several scientific uses:

  1. Pharmaceutical Development: It is explored for its potential as an antihypertensive agent.
  2. Research Applications: Used in studies investigating new therapeutic agents targeting cardiovascular diseases.
  3. Agricultural Chemistry: Some derivatives are investigated for their potential applications in agrochemicals due to their biological activity against pests or diseases.

This compound's multifaceted applications highlight its significance in both medicinal chemistry and agricultural sciences .

Introduction to 6-Pyridin-3-yl-2H-Pyridazin-3-One as a Privileged Pharmacophore

Historical Evolution of Pyridazinone-Based Drug Discovery

The pyridazinone scaffold emerged as a pharmacophore of interest in the late 20th century, with early research focused on cardiovascular agents (e.g., levosimendan). Its evolution accelerated with the recognition of the pyridazine ring's unique physicochemical properties. The FDA approvals of relugolix (2020) for prostate cancer and deucravacitinib (2022) for psoriasis marked a breakthrough, as both feature 3-aminopyridazine cores—structurally analogous to 6-pyridin-3-yl-2H-pyridazin-3-one. These agents validated pyridazinone's capacity to engage high-value biological targets like gonadotropin-releasing hormone receptors and tyrosine kinase 2 (TYK2) [1] [2]. Concurrently, derivatives such as ponatinib (imidazo[1,2-b]pyridazine) and risdiplam demonstrated applications in oncology and neurology, highlighting the scaffold's therapeutic versatility [1].

Table 1: Key Milestones in Pyridazinone Drug Development

YearCompoundTherapeutic AreaSignificance
1980sLevosimendanHeart failureEarly PDE3 inhibitor; leveraged Ca²⁺ sensitization
2012PonatinibChronic myeloid leukemiaFused imidazo[1,2-b]pyridazine TKI
2020RelugolixProstate cancerFirst FDA-approved GnRH antagonist with pyridazine
2022DeucravacitinibPsoriasisAllosteric TYK2 inhibitor with 3-aminopyridazine core

Structural Uniqueness and Bioisosteric Advantages Over Classical Heterocycles

6-Pyridin-3-yl-2H-pyridazin-3-one exemplifies strategic molecular design through its dual heterocyclic system: a pyridazinone ring linked to a pyridine moiety. This architecture confers distinct advantages over monocyclic heterocycles:

  • Enhanced Dipole Moment: Pyridazinone exhibits a dipole moment of 4.22 D [1], exceeding pyridine (2.22 D) and pyrimidine (2.33 D). This promotes stronger target engagement via π-π stacking and dipole-dipole interactions, crucial for kinase inhibition [1] [6].
  • Optimized Polarity and Solubility: The scaffold’s topological polar surface area (TPSA ≈ 50–60 Ų) and moderate log P (−0.51 to 0.26) enhance membrane permeability while retaining aqueous solubility—addressing a key limitation of lipophilic scaffolds like benzene (log P 2.18) [1] [7].
  • Dual Hydrogen-Bonding Capacity: The pyridazinone’s carbonyl and ring nitrogen serve as complementary hydrogen-bond acceptors, while the pyridine nitrogen acts as an additional acceptor site. This enables bidentate binding to residues like hinge-region amides in kinases, mimicking purine interactions more effectively than triazoles or oxadiazoles [6].

Bioisosterically, pyridazinone outperforms classical heterocycles:

  • Versus Phenyl: Replaces hydrophobic interactions with polar contacts, reducing hERG channel affinity and CYP450 inhibition [1].
  • Versus Pyridine/Pyrimidine: Higher dipole moment strengthens stacking in electron-rich binding pockets (e.g., TYK2 JH2 domain in deucravacitinib) [2] [6].

Table 2: Physicochemical Comparison of Key Heterocycles

HeterocycleDipole (D)cLogPTPSA (Ų)pKaKey Bioisosteric Limitations
Pyridazinone (core)4.22−0.5125.82.0N/A
Benzene0.02.180.0−24.3High lipophilicity; CYP inhibition risk
Pyridine2.220.8412.95.2Basic center; hERG liability
1,2,4-Triazole1.8–2.50.2941.62.5Limited dipole-driven stacking

Role in Addressing Multi-Drug Resistance in Oncology

Multi-drug resistance (MDR) in cancer often arises from ATP-binding cassette (ABC) transporter upregulation (e.g., P-glycoprotein), effluxing chemotherapeutics. 6-Pyridin-3-yl-2H-pyridazin-3-one derivatives combat MDR through three synergistic mechanisms:

  • Efflux Pump Evasion: The scaffold’s balanced lipophilicity (log D ~0.5–1.5 at physiological pH) and moderate molecular weight (<400 Da) reduce recognition by P-gp, unlike bulky anthracyclines or taxanes [5]. Hybrid derivatives incorporating pyridazinone with metal-chelating groups (e.g., selenocyanate) further inhibit P-gp ATPase activity, as demonstrated in doxorubicin-resistant breast cancer models [5].
  • DNA Repair Interference: Pyridazinone-based inhibitors target DNA damage response (DDR) proteins like ATR and CHK1. For example, analogues bearing a 6-aryl substituent block ATR-mediated checkpoint activation, sensitizing ovarian tumors to platinum drugs [6].
  • Redox Homeostasis Disruption: Electrophilic derivatives deplete glutathione (GSH) via covalent binding, amplifying oxidative stress in MDR cells—which often exhibit elevated antioxidant capacity. Copper(II)-pyridazinone complexes generate ROS selectively in tumor microenvironments, bypassing Bcl-2-mediated apoptosis resistance [5].

Table 3: Pyridazinone Derivatives vs. Conventional Therapies in MDR Models

MechanismPyridazinone DerivativeResistance Reversal Ratio* (vs. Control)Key Molecular Target
P-gp inhibitionCu(II)-pyridazinone complex8.5-fold (doxorubicin)P-gp ATPase
DDR pathway blockade6-Arylpyridazinone-CHK1 inhibitor12-fold (cisplatin)CHK1 kinase
Glutathione depletionSelenocyanate-hybrid6.3-fold (oxaliplatin)Thioredoxin reductase
Kinase-mediated survivalImidazo[1,2-b]pyridazinone (e.g., ponatinib)>10-fold (imatinib)BCR-ABL T315I mutant

*Resistance reversal ratio = IC₅₀ (drug alone) / IC₅₀ (drug + resistance mechanism inhibitor)

Notably, collateral sensitivity—wherein MDR cells exhibit heightened vulnerability to specific agents—is achieved by pyridazinones targeting JAK-STAT pathways. Overexpression of efflux pumps in leukemic cells correlates with STAT3 dependency; pyridazinone-based JAK2 inhibitors (e.g., derivatives from pharmacophore models in [6]) induce apoptosis preferentially in P-gp+ cells [6].

Key Compounds Mentioned: Relugolix, Deucravacitinib, Ponatinib, Risdiplam, Levosimendan, Tofacitinib, Azelastine, Talazoparib, Cinoxacin, Hydralazine.

Properties

CAS Number

78784-65-3

Product Name

6-pyridin-3-yl-2H-pyridazin-3-one

IUPAC Name

3-pyridin-3-yl-1H-pyridazin-6-one

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C9H7N3O/c13-9-4-3-8(11-12-9)7-2-1-5-10-6-7/h1-6H,(H,12,13)

InChI Key

OQYCHIKONQFIQO-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=O)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.